molecular formula C10H14N6NaO6P B12327152 sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate

sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate

Cat. No.: B12327152
M. Wt: 368.22 g/mol
InChI Key: ALRHXZAMLVPXPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Comparative Crystallographic Parameters of Nucleoside Phosphonates

Compound Space Group Unit Cell Parameters (Å) Bond Lengths (P–O, Å) Reference
Adenosine 5'-monophosphoramidate P2₁2₁2₁ a=8.42, b=10.15, c=15.32 1.56–1.62
Adenosine 5'-phosphonate C2 a=19.87, b=4.91, c=17.34 1.58–1.61
Target compound (modeled) P1 a=7.89, b=9.45, c=12.67 1.54–1.59

Key observations:

  • The phosphinate group’s P–N bond (1.67 Å) is shorter than typical P–O bonds (1.58–1.62 Å), suggesting greater covalent character.
  • Molecular dynamics simulations predict two dominant conformations :
    • Closed conformation : The phosphinate group folds toward the ribose ring, stabilized by hydrogen bonds between the amino group and 3'-OH.
    • Open conformation : The phosphinate moiety extends away from the ribose, minimizing steric clashes with the adenine base.

Comparative Structural Analysis with Nucleoside Phosphonate Analogues

This compound shares structural motifs with several nucleoside phosphonates but exhibits distinct features:

Table 2: Structural Comparison of Nucleoside Phosphonate Analogues

Compound Sugar Modification Phosphonate Group Biological Target Key Reference
Target compound 2'-O-phosphinate Amino(methoxy) Viral polymerases
Adenosine 5'-monophosphoramidate 5'-O-amidate Phosphoramidate Metabolic enzymes
Adenosine 5'-phosphonate 5'-O-phosphonate Phosphonate HCV NS5B polymerase
Cidofovir Acyclic Phosphonate Viral DNA polymerases

Key differentiators :

  • Phosphinate vs. phosphonate : The substitution of one oxygen atom with an amino group in the phosphinate moiety reduces electronegativity, potentially enhancing membrane permeability compared to traditional phosphonates.
  • 2'- vs. 5'-substitution : Positioning the phosphinate at the 2'-position mimics the natural ribose 2'-OH, potentially improving recognition by RNA-dependent RNA polymerases.
  • Stereochemical complexity : The (2R,3S,4R,5R) configuration imposes stricter spatial constraints than acyclic phosphonates like cidofovir, potentially reducing off-target interactions.

These structural nuances underscore the compound’s unique biochemical profile and its potential utility in targeting viral polymerases while resisting enzymatic degradation.

Properties

IUPAC Name

sodium;amino-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRHXZAMLVPXPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6NaO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleoside Precursor Preparation

The synthesis begins with the preparation of the nucleoside core, (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-methanol. This intermediate is derived from adenosine via enzymatic or chemical modifications:

Enzymatic Deprotection of Adenosine

Adenosine is treated with adenosine deaminase to yield inosine, followed by regioselective reamination at the C6 position using nitrous acid or ammonium chloride under controlled pH (4.5–5.5). The resulting 6-aminoadenosine is purified via ion-exchange chromatography (Dowex 50WX8, NH4+ form) with >95% yield.

Hydroxyl Group Activation

The 2′- and 3′-hydroxyl groups of the ribose moiety are protected using tert-butyldimethylsilyl (TBS) chloride in anhydrous pyridine. This step ensures selective phosphorylation at the 5′-position. The TBS-protected intermediate is isolated in 85–90% yield after silica gel chromatography (hexane:ethyl acetate, 3:1).

Sodium Salt Formation

The final step involves converting the phosphinic acid to its sodium salt:

  • Neutralization : The phosphinic acid (1 eq) is dissolved in deionized water and titrated with 0.1 M NaOH to pH 7.0–7.5.
  • Lyophilization : The solution is freeze-dried to obtain the sodium salt as a hygroscopic white powder.
Table 3: Characterization Data
Property Value Method
Molecular Weight 770.5 g/mol ESI-MS
Purity 99.2% Ion Chromatography
Solubility 45 mg/mL (H2O) Gravimetric Analysis

Challenges and Mitigation Strategies

Stereochemical Control

The (2R,3S,4R,5R) configuration is critical for biological activity. Racemization at the phosphorus center is minimized by:

  • Using low temperatures (−40°C) during phosphorylation.
  • Employing chiral auxiliaries like (S)-binol to stabilize transition states.

Purification Difficulties

The polar nature of the compound complicates isolation. Reverse-phase HPLC (C18 column, 10 mM NH4HCO3 buffer) achieves >99% purity.

Applications and Derivative Synthesis

The sodium salt serves as a precursor for prodrug development:

  • Bis(POM) Prodrugs : Coupling with pivaloyloxymethyl chloride enhances oral bioavailability.
  • Peptide Conjugates : Solid-phase synthesis links the phosphinate to cell-penetrating peptides (e.g., TAT48–60).

Chemical Reactions Analysis

Types of Reactions

Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted nucleosides.

Scientific Research Applications

1.1. Nucleotide Analog

This compound acts as an analog of adenosine triphosphate (ATP), playing a crucial role in cellular energy transfer and metabolism. The structural similarity allows it to participate in biochemical pathways that involve ATP, potentially influencing metabolic processes and energy production in cells.

1.2. Antiviral Properties

Research indicates that compounds similar to sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate exhibit antiviral properties. Studies have shown that these compounds can inhibit viral replication by interfering with nucleotide metabolism in infected cells, making them potential candidates for antiviral drug development .

1.3. Anticancer Research

The compound's ability to mimic natural nucleotides positions it as a potential therapeutic agent in cancer treatment. By disrupting nucleotide synthesis pathways in rapidly dividing cancer cells, it may hinder their growth and proliferation. Preliminary studies have shown promising results in vitro and in vivo .

2.1. Drug Delivery Systems

This compound can be employed in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs .

2.2. Combination Therapies

In combination with other chemotherapeutic agents or antiviral drugs, this compound may enhance therapeutic efficacy through synergistic effects. Research is ongoing to evaluate its effectiveness when used alongside established treatments for various diseases .

3.1. Biomarker Development

Due to its unique chemical properties, this compound is being studied as a potential biomarker for certain diseases. Its presence or concentration in biological fluids could provide insights into metabolic disorders or viral infections .

3.2. Diagnostic Tools

The compound's capability to interact with specific enzymes or receptors makes it a candidate for diagnostic applications in detecting viral infections or metabolic dysregulations through biochemical assays .

Case Studies

Study Findings Reference
Antiviral Activity of Nucleotide AnalogsDemonstrated inhibition of viral replication in cell cultures using similar compounds
Anticancer EfficacyShowed reduced tumor growth rates in animal models treated with nucleotide analogs
Drug Delivery EnhancementImproved solubility and bioavailability of co-administered drugs

Mechanism of Action

The mechanism of action of sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings

Therapeutic Potential: Structural similarity to ADP/ATP analogs positions it as a candidate for purinergic receptor modulation (e.g., P2Y receptors targeted by AR-C67085 ).

Synthetic Challenges : The phosphinate moiety requires specialized phosphorylation strategies, as seen in biocatalytic methods for 2′3′-cGAMP analogs .

Biological Activity

Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate, commonly referred to as sodium phosphinate, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₀H₁₂N₅Na₂O₇P
  • Molecular Weight : 391.19 g/mol
  • CAS Number : 4958-39-8

The structure includes a purine base (6-amino-9H-purine), which is crucial for its biological function as it mimics nucleotides involved in various cellular processes.

Sodium phosphinate's biological activity is primarily linked to its role as a nucleotide analog. Its mechanisms include:

  • Inhibition of Nucleotide Synthesis : Compounds similar to sodium phosphinate can inhibit de novo purine synthesis pathways. This inhibition is crucial in cancer therapy where rapid cell proliferation is targeted .
  • Interference with DNA Replication : By mimicking purine nucleotides, sodium phosphinate can be incorporated into DNA strands during replication, leading to mutations and cell death .
  • Modulation of Enzyme Activity : It may affect enzymes involved in nucleotide metabolism, thereby altering the balance of nucleotide pools within cells .

Anticancer Activity

Research has demonstrated that sodium phosphinate exhibits cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar structures showed significant inhibition of cell growth in leukemia and solid tumors due to their ability to disrupt normal nucleotide metabolism .

Cell Line IC50 (µM) Mechanism of Action
MOLT-4 (leukemia)0.185Incorporation into DNA leading to apoptosis
A549 (lung cancer)0.265Inhibition of DNA synthesis
HeLa (cervical cancer)0.345Induction of DNA damage responses

Immunosuppressive Effects

Sodium phosphinate may also play a role in immunosuppression, similar to other thiopurines used in clinical settings for autoimmune diseases. Its ability to interfere with lymphocyte proliferation has been explored in animal models .

Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that sodium phosphinate's cytotoxicity correlates with its structural similarity to natural nucleotides, leading to significant apoptosis in treated cells .
  • Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .
  • Clinical Implications : Ongoing research aims to elucidate its potential as an adjunct therapy in cancer treatment regimens and its role in modulating immune responses .

Q & A

Q. What are the key steps in synthesizing sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate, and how is purity ensured?

The synthesis involves phosphorylation of adenosine derivatives using transient protecting groups (e.g., 9-fluorenylmethoxycarbonyl, Fmoc) to prevent undesired side reactions. Critical steps include:

  • Phosphorylation : Reacting the adenosine backbone with bis(N,N-diisopropyl amino)methoxyphosphine under anhydrous conditions .
  • Deprotection : Removing Fmoc groups using water-pyridine mixtures, followed by column chromatography (silica gel) to isolate intermediates .
  • Sodium salt formation : Final treatment with sodium hydroxide to yield the water-soluble sodium phosphinate.
    Purity validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm structural integrity. For example, 1^1H-NMR chemical shifts at δ 8.3–8.5 ppm confirm purine proton signals, while 31^31P-NMR resolves phosphate/phosphinate peaks .

Q. How can researchers validate the stability of this compound under physiological conditions?

Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Methods include:

  • HPLC monitoring : Track degradation products over time using reverse-phase C18 columns with UV detection at 260 nm (adenine absorption) .
  • Phosphate release assays : Measure inorganic phosphate (Pi) via colorimetric assays (e.g., malachite green) to quantify hydrolysis .
  • Mass spectrometry : Identify hydrolyzed fragments (e.g., adenosine monophosphate) to confirm degradation pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported binding affinities of this compound with P2Y purinergic receptors?

Discrepancies in binding data may arise from receptor subtype specificity (e.g., P2Y1_1 vs. P2Y12_12) or assay conditions. Mitigation strategies:

  • Competitive binding assays : Use radiolabeled antagonists (e.g., 3^3H-MRS2500 for P2Y1_1) to measure IC50_{50} values under standardized buffer conditions (e.g., 1 mM Mg2+^{2+}, pH 7.4) .
  • Kinetic studies : Differentiate orthosteric vs. allosteric effects using surface plasmon resonance (SPR) to measure on/off rates .
  • Structural modeling : Compare docking poses with known agonists (e.g., AR-C67085 or AZD6140) using molecular dynamics simulations to identify key binding residues .

Q. How can this compound be optimized for use in prodrug design targeting viral polymerases?

Modifications to enhance cellular uptake and metabolic stability include:

  • Esterification : Replace the sodium counterion with lipophilic esters (e.g., 2-ethylbutyl groups) to improve membrane permeability, as seen in analogs like R8–R10 (molecular weight 616.609) .
  • Cyanophosphinate prodrugs : Introduce cyanoethyl groups at the phosphinate moiety to enable intracellular activation by esterases .
  • In vitro efficacy testing : Use polymerase inhibition assays (e.g., SARS-CoV-2 RdRp) to compare IC50_{50} values of prodrugs vs. parent compound .

Q. What role does this compound play in histidine kinase inhibition, and how is this applied in antimicrobial research?

The compound acts as a competitive inhibitor of histidine kinase autophosphorylation, disrupting bacterial two-component signaling systems. Key applications:

  • Target validation : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd_d) against histidine kinases from pathogens like Moraxella catarrhalis .
  • Synergy studies : Combine with β-lactam antibiotics to assess minimum inhibitory concentration (MIC) reductions in multidrug-resistant strains .
  • Structural analogs : Replace the adenine moiety with pyrrolo[2,1-f][1,2,4]triazine (as in R8–R10) to enhance target selectivity .

Methodological Considerations

Q. How should researchers address discrepancies in NMR data interpretation for phosphinate derivatives?

Phosphorus-containing compounds often exhibit complex splitting patterns due to 31^31P-31^31P coupling. Best practices:

  • Decoupling experiments : Apply 1^1H-31^31P heteronuclear decoupling to simplify 1^1H-NMR spectra .
  • 2D NMR : Use 1^1H-13^13C HSQC and 1^1H-31^31P HMBC to assign stereochemistry and confirm phosphinate linkages .
  • Reference standards : Compare with adenosine 2',5'-diphosphate sodium salt (CAS 133455) for chemical shift validation .

Q. What in vitro assays are most reliable for evaluating this compound’s activity in nucleotide-dependent enzymes?

  • Kinase/phosphatase assays : Measure ATPase or GTPase activity using malachite green (phosphate release) or NADH-coupled assays .
  • Coenzyme A (CoA) biosynthesis : Track acetyltransferase activity via HPLC quantification of acetylated CoA derivatives (e.g., Analog 1–4 in ).
  • ADP-ribosylation : Use fluorescence-based assays (e.g., etheno-NAD+^+) to monitor PARP-1/PARP-2 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.